Cas no 6874-98-2 (Sarpagan-17-al)

Sarpagan-17-al structure
Produktname:Sarpagan-17-al
Sarpagan-17-al Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Sarpagan-17-al
- Vellosimine
- 2,6-Piperidinedione,4-ethyl-4-phenyl
- 4-ethyl-4-phenyl-piperidine-2,6-dione
- [ "" ]
- VELLOSIMINE [MI]
- (1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde
- AKOS032948855
- UNII-04956U0JGH
- 04956U0JGH
- 6874-98-2
- CHEBI:18057
- (+)-Vellosimine
- Q27102794
- velosimine
- VELLOSIMINE, (+)-
- DTXSID701318281
- (6S,10R,11R,11aS,E)-9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-6,10-methanoindolo[3,2-b]quinolizine-11-carbaldehyde
- B2703-458095
- 15-Ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde
- (1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.0^{2,10.0^{4,9.0^{12,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde
- HY-N1099
- CS-0016386
- (1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo(12.3.1.02,10.04,9.012,17)octadeca-2(10),4,6,8-tetraene-13-carbaldehyde
- C11634
-
- Inchi: InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1
- InChI-Schlüssel: MHASSCPGKAMILD-VICVVEARSA-N
- Lächelt: CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O
Berechnete Eigenschaften
- Genaue Masse: 292.15800
- Monoisotopenmasse: 292.158
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 1
- Komplexität: 516
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 36.1A^2
- XLogP3: 2
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.1045 (rough estimate)
- Schmelzpunkt: 305-306°
- Siedepunkt: 434.31°C (rough estimate)
- Flammpunkt: 249.1°C
- Brechungsindex: 1.6140 (estimate)
- PSA: 36.10000
- LogP: 3.16850
- Spezifische Rotation: D26 +48°
Sarpagan-17-al Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH18749-1mg |
Vellosimine |
6874-98-2 | >95% | 1mg |
$423.00 | 2023-12-30 | |
TargetMol Chemicals | TN5224-5mg |
Vellosimine |
6874-98-2 | 5mg |
¥ 12300 | 2024-07-19 | ||
A2B Chem LLC | AH18749-5mg |
Vellosimine |
6874-98-2 | 93.0% | 5mg |
$577.00 | 2024-04-19 | |
TargetMol Chemicals | TN5224-5 mg |
Vellosimine |
6874-98-2 | 98% | 5mg |
¥ 3,230 | 2023-07-10 | |
TargetMol Chemicals | TN5224-1 mL * 10 mM (in DMSO) |
Vellosimine |
6874-98-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V92630-5mg |
Vellosimine |
6874-98-2 | ,HPLC≥93.0% | 5mg |
¥4000.0 | 2023-09-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5224-1 mg |
Vellosimine |
6874-98-2 | 1mg |
¥2035.00 | 2022-02-28 | ||
TargetMol Chemicals | TN5224-1 ml * 10 mm |
Vellosimine |
6874-98-2 | 1 ml * 10 mm |
¥ 15890 | 2024-07-19 |
Sarpagan-17-al Verwandte Literatur
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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